Enhanced Reactivity in Hydroxide Addition: m-Nitrophenyl vs. Other Aryl Isocyanides
A kinetic study on the nucleophilic addition of hydroxide to aromatic isocyanides in aqueous DMSO revealed that m-nitrophenyl isocyanide exhibits 'unusually enhanced reactivity' compared to a range of other aryl isocyanides [1]. While the study does not include the 2-methyl-4-nitrophenyl isomer, it provides a critical class-level inference: the presence of a nitro group on the aryl ring, particularly in a meta-relationship to the isocyanide, can drastically alter the reaction rate due to electronic effects [1]. The ortho-methyl group in 2-Methyl-4-nitrophenyl isocyanide would further modulate this reactivity through steric and inductive effects, distinguishing it from both unsubstituted and para-substituted nitro analogs. The study reports linear correlations of log kobs with H- + log aw, with slopes changing from 0.47-0.50 at low DMSO to 0.73-0.90 at high DMSO, indicating a solvent-dependent mechanistic switch that is compound-specific [1].
| Evidence Dimension | Reaction rate in nucleophilic addition |
|---|---|
| Target Compound Data | Data not available for the specific compound in this study; inference based on the presence of a nitro group and its position. |
| Comparator Or Baseline | m-Nitrophenyl isocyanide (meta-nitro substitution) vs. a range of other aryl isocyanides |
| Quantified Difference | Unusually enhanced reactivity observed for m-nitrophenyl isocyanide; quantitative rate constant data not provided in the abstract. |
| Conditions | Nucleophilic addition of hydroxide in aqueous dimethyl sulfoxide (DMSO) over a composition range of 0–98.67 mol% DMSO. |
Why This Matters
The presence and position of the nitro group in an aryl isocyanide can be a key determinant of reaction kinetics, making 2-Methyl-4-nitrophenyl isocyanide a potentially faster or more selective reagent in nucleophilic additions than non-nitrated or differently nitrated analogs.
- [1] Chemistry of isocyanides. Part 2. Nucleophilic addition of hydroxide to aromatic isocyanides in aqueous dimethyl sulphoxide. Correlations of rate with a nucleophilicity function. (1991). Journal of the Chemical Society, Perkin Transactions 2. View Source
